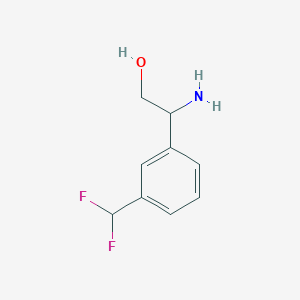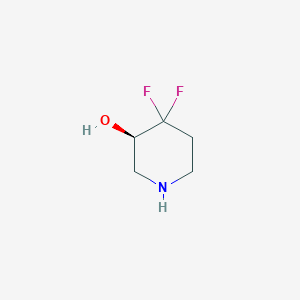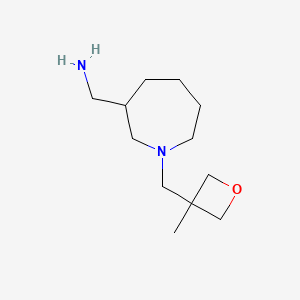
(1-((3-Methyloxetan-3-yl)methyl)azepan-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((3-Methyloxetan-3-yl)methyl)azepan-3-yl)methanamine: is a complex organic compound that features a unique structure combining an oxetane ring, an azepane ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((3-Methyloxetan-3-yl)methyl)azepan-3-yl)methanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxetane ring, followed by the formation of the azepane ring, and finally the introduction of the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and materials industries.
Chemical Reactions Analysis
Types of Reactions
(1-((3-Methyloxetan-3-yl)methyl)azepan-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted amine derivatives.
Scientific Research Applications
(1-((3-Methyloxetan-3-yl)methyl)azepan-3-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1-((3-Methyloxetan-3-yl)methyl)azepan-3-yl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1-((3-Methyloxetan-3-yl)methyl)piperidine-3-yl)methanamine
- (1-((3-Methyloxetan-3-yl)methyl)morpholine-3-yl)methanamine
Uniqueness
Compared to similar compounds, (1-((3-Methyloxetan-3-yl)methyl)azepan-3-yl)methanamine stands out due to its unique combination of an oxetane ring and an azepane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
[1-[(3-methyloxetan-3-yl)methyl]azepan-3-yl]methanamine |
InChI |
InChI=1S/C12H24N2O/c1-12(9-15-10-12)8-14-5-3-2-4-11(6-13)7-14/h11H,2-10,13H2,1H3 |
InChI Key |
WGSCSYFOYMEVJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)CN2CCCCC(C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


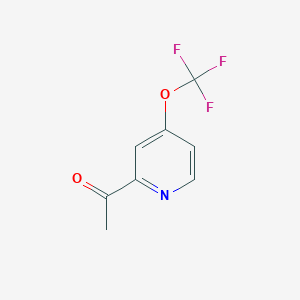
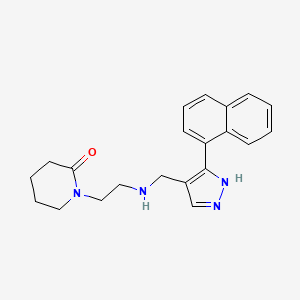
![7-Chloro-4-iodobenzo[d]thiazole](/img/structure/B12981438.png)
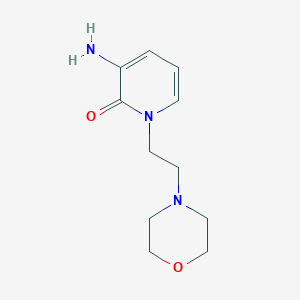
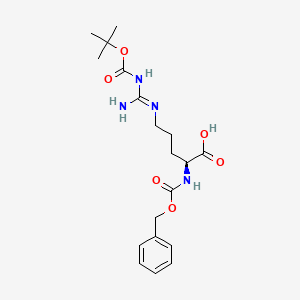
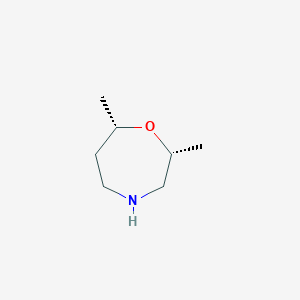
![Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B12981478.png)
![(S)-[1,3'-Bipyrrolidin]-1'-yl(4-(5-fluoro-1H-indazol-1-yl)phenyl)methanone hydrochloride](/img/structure/B12981486.png)
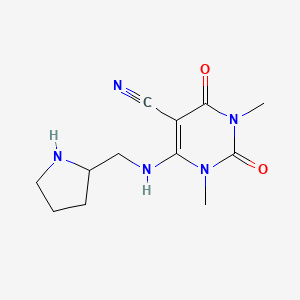
![4-((Benzyloxy)methyl)-3-(thiophen-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B12981488.png)

